2-anilino-6-methyl-1H-pyrimidin-4-one

Description

Contextual Significance of Pyrimidinone Scaffolds in Organic and Medicinal Chemistry Research

Pyrimidinone scaffolds are a cornerstone in the field of medicinal chemistry, largely due to their presence in the nucleobases of DNA and RNA. tandfonline.com This fundamental biological role has inspired chemists to explore synthetic pyrimidine (B1678525) derivatives for various therapeutic applications. These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. wjarr.com The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling the fine-tuning of their pharmacological profiles. bohrium.comnih.gov The ease of synthesis and the ability to introduce diverse functional groups make pyrimidinone derivatives attractive candidates for library synthesis and high-throughput screening in the quest for new drug leads. mdpi.com

Overview of the 2-Anilino-6-methyl-1H-pyrimidin-4-one Structural Framework

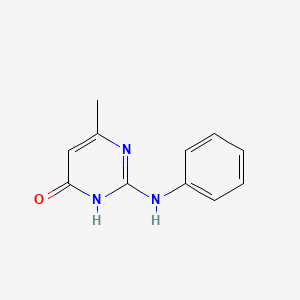

The molecular architecture of this compound is characterized by a central pyrimidin-4-one ring. This core is substituted at the 2-position with an anilino group (a phenylamino (B1219803) group) and at the 6-position with a methyl group.

Key Structural Features:

Pyrimidin-4-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. This core is capable of engaging in various intermolecular interactions, including hydrogen bonding.

Anilino Group at C2: The presence of the anilino moiety introduces an aromatic phenyl ring, which can participate in pi-stacking and hydrophobic interactions. The nitrogen atom of the anilino group can also act as a hydrogen bond donor.

Methyl Group at C6: This small alkyl group can influence the molecule's solubility and steric profile, potentially affecting its binding affinity to biological targets.

The compound can exist in tautomeric forms, with the 2-amino-6-methylpyrimidin-4(3H)-one form being a significant contributor. nih.gov This tautomerism can play a crucial role in its chemical reactivity and biological interactions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C11H11N3O |

| Molecular Weight | 201.23 g/mol |

| CAS Number | 50427-08-2 |

| MDL Number | MFCD02252147 |

This data is compiled from publicly available chemical databases.

Research Rationale and Scope of Academic Inquiry for This Specific Compound

The academic interest in this compound is driven by the established biological potential of the anilinopyrimidine scaffold. benthamdirect.com Derivatives of this structural class have been investigated for their activity as inhibitors of various enzymes, particularly kinases. nih.govresearchgate.net Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

The research into this compound and its analogues generally encompasses:

Synthesis of Novel Derivatives: Chemists explore various synthetic routes to create libraries of related compounds with modifications to the anilino ring and other positions of the pyrimidinone core. researchgate.net

Biological Evaluation: These newly synthesized compounds are then screened for their biological activity against a panel of targets. For instance, studies have explored the potential of similar pyrimidine derivatives as plant growth stimulants. researchgate.net

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of different derivatives, researchers can deduce the structural features that are essential for a desired pharmacological effect. For example, the position of a substituent on the anilino phenyl ring can dramatically impact the compound's potency. nih.gov

The exploration of compounds like this compound is a testament to the ongoing efforts in medicinal chemistry to develop novel and effective therapeutic agents by leveraging the versatility of privileged scaffolds like the pyrimidinone core.

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASUEBEKLHMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303865 | |

| Record name | 2-anilino-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-08-2 | |

| Record name | NSC163078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-anilino-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-ANILINO-4-HYDROXY-6-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Anilino 6 Methyl 1h Pyrimidin 4 One and Its Direct Precursors

Direct Synthesis Routes to 2-anilino-6-methyl-1H-pyrimidin-4-one

The direct formation of the this compound structure can be broadly categorized into two main approaches: condensation reactions involving a pre-formed pyrimidine (B1678525) intermediate and cyclization reactions that build the pyrimidinone ring with the anilino moiety already in place.

Condensation Reactions Involving Anilines with Pyrimidine Intermediates

A prevalent and versatile method for the synthesis of 2-anilinopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of the pyrimidine ring with aniline (B41778) or its derivatives. Typically, a halogenated pyrimidine is employed as the electrophilic partner.

The reaction between a 2-chloro-6-methylpyrimidin-4-one and aniline proceeds via a Meisenheimer-like intermediate. rsc.org This reaction can be facilitated by thermal conditions or enhanced by microwave irradiation, which often leads to significantly reduced reaction times and improved yields. rsc.orgnih.gov Acid catalysis has also been shown to promote the reaction of chloro-N-heterocycles with anilines. nih.govrsc.org The electronic nature of substituents on the aniline can influence the reaction rate, with electron-donating groups on the aniline generally increasing its nucleophilicity and facilitating the substitution. rsc.orgnih.gov

For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines in ethanol (B145695) at 160 °C under microwave irradiation for 10 minutes has been reported to produce a series of 2-anilinopyrimidines in high yields. rsc.orgnih.govnih.gov While this specific precursor has two methyl groups, the methodology is directly applicable to the synthesis of this compound by starting with 2-chloro-6-methylpyrimidin-4-one.

| Aniline Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Anisidine | Microwave, 160 °C, 10 min, Ethanol | 90 | nih.gov |

| Aniline | Microwave, 160 °C, 10 min, Ethanol | Not specified | rsc.orgnih.gov |

Cyclization Approaches for the Formation of the Pyrimidinone Ring System

An alternative strategy involves the construction of the pyrimidinone ring from acyclic precursors in a manner that incorporates the anilino group in the cyclization step. A common method is the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with a guanidine (B92328) derivative. rsc.orgnih.gov In this case, N-phenylguanidine would be the appropriate guanidine to yield the desired 2-anilino substituent.

This cyclocondensation reaction typically proceeds under basic or acidic conditions and involves the initial formation of an intermediate which then undergoes intramolecular cyclization and dehydration to form the stable pyrimidinone ring. The reaction of N-arylguanidinium nitrates with an enaminone derived from a β-ketoester has been successfully employed to synthesize 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, demonstrating the feasibility of this approach for constructing the 2-anilinopyrimidine core. nih.gov

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the availability of key precursors. The following sections detail the preparation of important intermediates.

Preparation of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one Derivatives

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, also known as 6-methylthiouracil, is a crucial intermediate that can be readily converted to the corresponding 2-chloro or 2-hydroxy (uracil) derivatives. The most common and straightforward synthesis of 6-methylthiouracil involves the condensation of ethyl acetoacetate with thiourea. orgsyn.orgchemicalbook.comwikipedia.org

This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), in an alcoholic solvent like methanol (B129727) or ethanol. orgsyn.orgchemicalbook.com The reaction mixture is heated to facilitate the condensation and subsequent cyclization. chemicalbook.com Acidification of the reaction mixture after completion precipitates the desired product. orgsyn.orgchemicalbook.com

| Reactants | Base/Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Thiourea | Sodium methoxide / Methanol | Heated to dryness over ~8 hours | 69-84 | orgsyn.org |

| Ethyl acetoacetate, Thiourea | Potassium hydroxide / Ethanol | 80 °C, 5 hours | 91 | chemicalbook.com |

Strategies for Halogenated Pyrimidine Intermediate Synthesis (e.g., 2-chloro-6-methylpyrimidine)

The conversion of a pyrimidinone or a thiouracil derivative into a halogenated intermediate, such as 2-chloro-6-methylpyrimidin-4-one, is a key step for subsequent nucleophilic substitution reactions with aniline. 6-Methyluracil (B20015), which can be synthesized by the condensation of ethyl acetoacetate and urea (B33335), serves as a common starting material. orgsyn.orgchemicalbook.com

The hydroxyl group at the 2-position of 6-methyluracil can be converted to a chlorine atom using a variety of chlorinating agents. Phosphorus oxychloride (POCl3) is a widely used reagent for this transformation. The reaction is typically performed by heating the uracil (B121893) derivative in neat phosphorus oxychloride. Similarly, 6-methylthiouracil can be converted to the 2-chloro derivative. Desulfurization of 6-methylthiouracil can also be achieved using Raney nickel to yield 4-methyl-6-hydroxypyrimidine. orgsyn.org

Advanced Synthetic Strategies and Reaction Optimization Studies

To improve the efficiency, safety, and environmental impact of the synthesis of 2-anilinopyrimidines, advanced synthetic strategies have been explored. These include the use of microwave irradiation and continuous flow chemistry.

Microwave-assisted synthesis has been shown to be a highly effective method for the rapid and high-yield synthesis of 2-anilinopyrimidines. rsc.orgnih.govnih.gov This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. rsc.orgnih.gov The use of environmentally friendly solvents like ethanol further enhances the "green" aspect of this methodology. rsc.orgnih.govresearchgate.net

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. vapourtec.comresearchgate.netmdpi.com The synthesis of pyrimidine derivatives has been successfully demonstrated using flow conditions, often leading to improved yields and regioselectivity with dramatically reduced reaction times. vapourtec.commdpi.com While a specific flow synthesis for this compound has not been detailed, the principles and setups used for related heterocyclic systems are readily adaptable. vapourtec.commdpi.com

Optimization studies often focus on catalyst screening, solvent selection, and temperature control to maximize yield and purity. vapourtec.comnih.gov For instance, in the synthesis of related 2-aminopyrimidine-based macrocycles, structure-guided optimization has been employed to enhance potency and selectivity. nih.gov Such principles of rational design and systematic optimization are applicable to improving the synthesis of this compound.

Exploration of Dimroth-Type Ring Transformation in 2-Arylaminopyrimidine Synthesis

The Dimroth rearrangement is a well-established method for the synthesis of N-substituted aminopyrimidines from 1-substituted 2-iminopyrimidines. This reaction typically proceeds through a ring-opening and ring-closure mechanism, leading to an exchange of the exocyclic and endocyclic nitrogen atoms. A variation of this rearrangement has been successfully employed in the synthesis of 2-arylaminopyrimidines from 1,4,6-trisubstituted pyrimidine-2(1H)-thiones.

A notable approach involves the reaction of 1-aryl-4,6-disubstituted-pyrimidine-2(1H)-thiones with an amine. While this method has been explored for various amines, the direct synthesis of this compound via this route from a corresponding pyrimidine-2(1H)-thione has not been extensively detailed. However, the synthesis of structurally similar 2-anilino-substituted pyrimidines has been achieved through a Dimroth-type ring transformation of 1,4,6-trisubstituted pyrimidine-2(1H)-thiones. This process offers a novel strategy for the construction of the 2-arylaminopyrimidine skeleton, which is a key component of pharmacologically important molecules. The reaction proceeds by heating the pyrimidine-2(1H)-thione with an amine, leading to the corresponding 2-arylaminopyrimidine in moderate yields.

The general mechanism of the Dimroth rearrangement involves the nucleophilic attack of a hydroxide ion (in aqueous basic conditions) or another nucleophile on the C4 position of the pyrimidine ring, followed by ring opening to form an intermediate. Subsequent rotation around the C5-C6 bond and ring closure leads to the rearranged product. The reaction is influenced by several factors, including the nature of the substituents on the pyrimidine ring and the reaction conditions.

The following table summarizes the results of a study on the Dimroth-type ring transformation for the synthesis of 2-arylaminopyrimidines from 1-aryl-4-methyl-6-phenylpyrimidine-2(1H)-thiones.

Table 1: Synthesis of 2-Arylaminopyrimidines via Dimroth-Type Ring Transformation

| Entry | Aryl Group (Ar) | Amine | Product | Yield (%) |

| 1 | Phenyl | Aniline | 2,N-Diphenyl-6-methyl-4-phenylpyrimidin-2-amine | 35 |

| 2 | 4-Methoxyphenyl | Aniline | N-(4-Methoxyphenyl)-2-(phenylamino)-6-methyl-4-phenylpyrimidin-2-amine | 42 |

| 3 | 4-Chlorophenyl | Aniline | N-(4-Chlorophenyl)-2-(phenylamino)-6-methyl-4-phenylpyrimidin-2-amine | 38 |

Regioselective Alkylation and Substitution Reactions on the Pyrimidinone Core

The pyrimidinone core of this compound possesses multiple nucleophilic centers, including the N1 and N3 positions of the pyrimidine ring, the exocyclic anilino nitrogen, and the oxygen atom of the carbonyl group. This multiplicity of reactive sites makes the regioselective functionalization of the molecule a challenging yet crucial aspect for the development of new derivatives with specific biological activities.

Alkylation reactions on the pyrimidinone core can lead to a mixture of N- and O-alkylated products, and the regioselectivity is highly dependent on the reaction conditions, the nature of the alkylating agent, and the substituents on the pyrimidine ring. For the closely related compound, 2-amino-6-methylpyrimidin-4-one, alkylation with alkyl halides in absolute alcohol has been shown to yield a mixture of isomeric N3- and O4-alkylated products. europeanscience.org In contrast, the use of other alkylating agents like methyl iodide and methyl tosylate can favor the formation of N3-alkylation products. europeanscience.org

The choice of base and solvent also plays a critical role in directing the regioselectivity of alkylation. For instance, in the alkylation of other heterocyclic systems like pyridones, the use of sodium salts tends to favor N-alkylation, while silver salts can promote O-alkylation. Similar principles can be applied to the 2-anilinopyrimidinone system to achieve the desired regiochemical outcome.

Substitution reactions on the pyrimidinone core can also be explored to introduce further diversity. For example, the methyl group at the C6 position could potentially undergo condensation reactions, or the aniline ring could be further functionalized through electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the pyrimidinone ring.

The following table illustrates the regioselectivity of alkylation on the related 2-amino-6-methylpyrimidin-4-one scaffold.

Table 2: Regioselective Alkylation of 2-Amino-6-methylpyrimidin-4-one

| Entry | Alkylating Agent | Solvent | Product(s) | Ratio (N3:O4) |

| 1 | n-Butyl bromide | Absolute Ethanol | N3-Butyl and O4-Butyl | Mixture |

| 2 | n-Pentyl iodide | Absolute Ethanol | N3-Pentyl and O4-Pentyl | Mixture |

| 3 | Methyl iodide | Not specified | N3-Methyl | Major product |

| 4 | Methyl tosylate | Not specified | N3-Methyl | Major product |

Spectroscopic Characterization and Structural Elucidation of 2 Anilino 6 Methyl 1h Pyrimidin 4 One and Analogous Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 2-anilino-6-methyl-1H-pyrimidin-4-one is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing significant deshielding effects. msu.eduorgchemboulder.com

Based on the analysis of analogous pyrimidine (B1678525) and aniline (B41778) derivatives, the anticipated chemical shifts for the protons of this compound are outlined below. researchgate.netrsc.orgresearchgate.net The protons of the aniline ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The ortho-, meta-, and para-protons will exhibit characteristic multiplicities (doublet, triplet) due to spin-spin coupling. The vinyl proton on the pyrimidinone ring is expected to appear as a singlet, as is the methyl group, though at a much higher field (upfield). The protons on the nitrogen atoms (NH) are often broad and their chemical shift can be concentration and solvent dependent. msu.edu

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (methyl) | ~2.3 | Singlet |

| H-5 (pyrimidinone ring) | ~5.8 - 6.5 | Singlet |

| H-para (aniline ring) | ~7.1 - 7.3 | Triplet |

| H-meta (aniline ring) | ~7.3 - 7.5 | Triplet |

| H-ortho (aniline ring) | ~7.6 - 7.8 | Doublet |

| NH (aniline) | ~8.5 - 9.5 | Broad Singlet |

| NH (pyrimidinone) | ~10.0 - 12.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for each of the 11 carbon atoms. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms. capes.gov.br

Carbons in the aromatic aniline ring and the heterocyclic pyrimidinone ring are expected to resonate in the downfield region (δ 90-170 ppm). The carbonyl carbon (C=O) of the pyrimidinone ring will be the most deshielded, appearing at the lowest field. researchgate.net The methyl carbon, being an sp³ hybridized carbon, will appear at the highest field (upfield). The assignments can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data are predicted based on analogous structures and general chemical shift principles. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (methyl) | ~24 |

| C-5 (pyrimidinone ring) | ~97 - 112 |

| C-ortho/meta (aniline ring) | ~115 - 130 |

| C-para (aniline ring) | ~123 |

| C-ipso (aniline ring) | ~140 - 143 |

| C-2 (pyrimidinone ring) | ~153 - 160 |

| C-6 (pyrimidinone ring) | ~160 - 168 |

| C-4 (C=O, pyrimidinone ring) | ~165 - 175 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would provide clear evidence for its key functional groups. The N-H stretching vibrations of the amine and amide groups are expected to appear as broad bands in the 3100-3400 cm⁻¹ region. The sharp absorption band characteristic of a carbonyl (C=O) group stretch is anticipated around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from both the aromatic and heterocyclic rings. nih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Data are predicted based on established group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine/amide) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1650 - 1700 |

| C=C / C=N (ring) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Laser-Raman Spectroscopy

Laser-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. mdpi.com For this compound, strong Raman signals would be expected for the C=C stretching modes of the aniline and pyrimidinone rings. The symmetric breathing vibrations of the aromatic rings would also give rise to characteristic bands in the Raman spectrum. These are often found in the "fingerprint region" below 1500 cm⁻¹. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound, which has a molecular formula of C₁₁H₁₁N₃O, would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 201, corresponding to its monoisotopic mass. sigmaaldrich.com

The fragmentation of the molecular ion provides valuable structural clues. The presence of an aromatic ring typically results in a prominent molecular ion peak. whitman.edu Likely fragmentation pathways for this compound would involve cleavages at the bonds connecting the aniline and pyrimidinone rings. Common fragmentations include the loss of small, stable neutral molecules. For instance, cleavage of the C-N bond between the rings could lead to fragments corresponding to the aniline or pyrimidinone moieties. The fragmentation pattern of analogous 2-anilinopyrimidine compounds supports these predicted pathways. rsc.orgresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 201 | [M]⁺˙ (Molecular Ion) |

| 124 | [M - C₆H₅N]⁺˙ (Loss of aniline radical) |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline cation radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules, the most common transitions involve π and non-bonding (n) electrons moving to anti-bonding π orbitals (π*). The structure of this compound contains two key chromophores: the pyrimidin-4-one ring and the anilino substituent. The interaction and conjugation between these two systems dictate the molecule's UV-Vis absorption profile.

The electronic spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The pyrimidine nucleus itself exhibits characteristic absorptions, and the presence of the anilino group, which acts as an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in molar absorptivity (a hyperchromic effect). This is due to the extension of the conjugated π-electron system across the pyrimidine ring and the phenyl group of the anilino moiety.

The table below presents representative UV-Vis absorption data for related pyrimidine and aniline compounds to illustrate the typical electronic transitions observed in these systems.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylpyrimidine (B85506) | Not Specified | ~230, ~290 | Not Specified | π → π | nist.gov |

| Aniline | Ethanol (B145695) | 230, 280 | 8600, 1430 | π → π | General Textbook Data |

| Phenylpyrimidine Complexes | CH2Cl2 | ~350-450 | Not Specified | π → π* / MLCT | researchgate.net |

X-ray Crystallography in the Determination of Solid-State Structures (Studies on Related Anilino Pyrimidines)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. researchgate.net While the specific crystal structure of this compound has not been detailed in the provided search results, extensive crystallographic studies have been conducted on closely related anilino pyrimidine derivatives. These studies provide a robust model for understanding the likely solid-state conformation, bond parameters, and intermolecular interactions of the title compound.

Studies on various 2-anilinopyrimidine analogues reveal common structural features. The pyrimidine ring is typically planar, and the exocyclic anilino group is often twisted out of the plane of the pyrimidine ring to some degree. This dihedral angle is influenced by the nature and position of substituents on both the pyrimidine and the aniline rings, which can introduce steric hindrance.

In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. For pyrimidin-4-one structures, the N-H group of one molecule frequently forms a hydrogen bond with the carbonyl oxygen atom (C=O) of a neighboring molecule. This N-H···O interaction often leads to the formation of centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of such compounds. For example, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one shows that adjacent molecules are linked by pairs of intermolecular N-H···O hydrogen bonds, forming dimers.

Furthermore, π-π stacking interactions between the aromatic rings (pyrimidine and phenyl) of adjacent molecules can also play a crucial role in stabilizing the crystal lattice. A study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine reported crystalline ordering in layers, facilitated by the stacking of rings through π-π interactions. nih.gov

The table below summarizes key crystallographic data for some related pyrimidine derivatives, illustrating the typical parameters found in these systems.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-isopropyl-6-methylpyrimidin-4(3H)-one | Monoclinic | P21/n | N-H···O hydrogen bonds forming dimers | |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Not Specified | Not Specified | Interactions involving nitro-group O atoms and H atoms of pyridine/pyrimidine rings; π-π stacking | nih.gov |

| Various 2-anilino-4-(thiazol-5-yl)pyrimidine analogues | Not Specified | Not Specified | H-bonding with protein residues (in complex) | chemsrc.com |

Computational and Theoretical Chemistry of 2 Anilino 6 Methyl 1h Pyrimidin 4 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2-anilino-6-methyl-1H-pyrimidin-4-one, DFT calculations, particularly using the B3LYP functional with various basis sets, are instrumental in determining its fundamental molecular properties.

Geometry Optimization and Electronic Structure Determination

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional conformation. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve an accurate optimized structure. rsc.org This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated through these calculations.

In a study on the closely related compound, 2-amino-6-methyl-pyrimidin-4-one, DFT calculations revealed the stability of different tautomeric forms, with the keto-amino form being the most stable in various solvents. jocpr.com For this compound, the anilino group introduces additional rotational degrees of freedom, and the optimized geometry would reveal the preferred orientation of the phenyl ring relative to the pyrimidine core.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates higher reactivity and susceptibility to electronic transitions. irjweb.com For pyrimidine derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. mjcce.org.mk Time-dependent DFT (TD-DFT) approaches are utilized to determine these electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Properties of a Related Pyrimidine Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

| Data for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, a related pyrimidine derivative. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is valuable for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue and green regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For pyrimidine derivatives, MEP maps often show negative potential around the nitrogen and oxygen atoms of the pyrimidine ring, highlighting these as sites for electrophilic interaction. rsc.orgmjcce.org.mk The hydrogen atoms of the anilino and methyl groups would exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net The MEP analysis provides a comprehensive picture of the molecule's reactivity landscape.

Reactivity Descriptors: Fukui Functions for Chemical Selectivity and Preferential Sites

Fukui functions are local reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule for different types of chemical reactions. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, one can identify the specific atoms that are most likely to participate in a chemical reaction. For pyrimidine derivatives, these calculations can pinpoint the most susceptible sites for electrophilic, nucleophilic, and radical attacks, providing a more detailed understanding of chemical selectivity than MEP analysis alone. mjcce.org.mksemanticscholar.org

Molecular Dynamics Simulations to Model Molecular Interactions and Conformations (for related pyrimidine derivatives)

For instance, MD simulations of dihydropyrimidinone derivatives have been used to investigate their stable binding in the active site of proteins. nih.gov Such simulations can reveal important information about the flexibility of the molecule, the stability of protein-ligand complexes, and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern these associations. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Anilino 6 Methyl 1h Pyrimidin 4 One

Investigation of Tautomeric Equilibria in Pyrimidin-4-one Systems

Derivatives of pyrimidin-4-one are known to exist as an equilibrium of multiple tautomeric forms. nih.gov The relative stability of these tautomers can be significantly influenced by factors such as the nature and position of substituents, solvent polarity, and solid-state packing forces. nih.govresearchgate.net For 2-anilino-6-methyl-1H-pyrimidin-4-one, two primary types of tautomerism are of interest: keto-enol and amine-imine tautomerism.

Keto-Enol Tautomerism: The pyrimidin-4-one ring can exhibit tautomerism between the keto form (pyrimidin-4-one) and the enol form (pyrimidin-4-ol). In the solid state, pyrimidin-4-one derivatives strongly favor the keto tautomer. nih.govresearchgate.net However, in solution, the equilibrium can shift. The presence of the anilino and methyl groups influences the electron distribution within the ring, affecting the stability of the respective forms.

Amine-Imine Tautomerism: The 2-anilino group can participate in tautomerism with the pyrimidine (B1678525) ring nitrogen atoms. This involves the migration of a proton from the exocyclic nitrogen to a ring nitrogen, resulting in an imine form. Theoretical and experimental studies on related pyronic derivatives show that imine and enamine forms are often the two predominating tautomers in both the gas phase and in solution. academie-sciences.fr The equilibrium is sensitive to the electronic properties of substituents and the polarity of the solvent, with polar solvents generally stabilizing the more polar enamine form. academie-sciences.fr

The potential major tautomers of this compound are illustrated below. Quantum-chemical calculations are often employed to determine the relative stability of such tautomers in the gas phase and in solution. documentsdelivered.com

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Class | Key Features |

| This compound | Amide (Keto) | C4=O carbonyl group, N1-H |

| 2-Anilino-6-methyl-3H-pyrimidin-4-one | Amide (Keto) | C4=O carbonyl group, N3-H |

| 2-Anilino-6-methyl-pyrimidin-4-ol | Enol | C4-OH hydroxyl group |

| N-Phenyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-imine | Imine | C2=N-Ph imine group, N1-H |

Mechanistic Studies of Ring Transformation Reactions

The pyrimidine ring, particularly when activated by certain substituents, can undergo ring transformation reactions in the presence of strong nucleophiles. These reactions typically involve a sequence of nucleophilic addition, ring-opening, and subsequent recyclization to form a new heterocyclic or carbocyclic system. clockss.org

For pyrimidine derivatives, nucleophilic attack can occur at the electron-deficient carbon atoms (C2, C4, C6). In the case of this compound, the C6 position is a likely site for initial attack. A proposed general mechanism involves:

Nucleophilic Addition: A potent nucleophile, such as the amide ion (NH₂⁻), attacks an electrophilic carbon atom of the pyrimidine ring (e.g., C6). wur.nl

Ring-Opening: This addition leads to the formation of an anionic adduct, which can undergo cleavage of a carbon-nitrogen or carbon-carbon bond, resulting in an open-chain intermediate. wur.nlumich.edu

Recyclization: The open-chain intermediate possesses functional groups that can undergo an intramolecular reaction to form a new, often more stable, ring system. For instance, reactions with ammonia (B1221849) or its derivatives can lead to the formation of other nitrogen-containing heterocycles like triazines. wur.nl

While specific studies on this compound are not extensively detailed in the literature, the reactivity patterns of related pyrimidinones (B12756618) and pyran-2-ones suggest a susceptibility to such transformations under forcing conditions with strong nucleophiles. clockss.orgresearchgate.net

Nucleophilic Substitution Reactions on the Pyrimidine Core and Anilino Moiety

Nucleophilic substitution is a key reaction for modifying the pyrimidine scaffold. The susceptibility of the pyrimidine ring to nucleophilic attack depends on the substituents present. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.

In this compound, the anilino group at C2 and the methyl group at C6 are electron-donating, which generally deactivates the ring towards nucleophilic aromatic substitution (SNAr). However, the pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. To facilitate substitution, a good leaving group would need to be present on the ring, typically a halide or a sulfone group. researchgate.net

For instance, if a chloro or methylsulfonyl group were present at the C4 position instead of the oxo group, it would be readily displaced by various nucleophiles. researchgate.net Reactions on the this compound itself would likely require activation, such as conversion of the C4-oxo group into a better leaving group (e.g., a chloro group via reaction with POCl₃). Once activated, the C4 position would be susceptible to attack by nucleophiles like amines, alkoxides, or thiolates.

Direct nucleophilic substitution on the anilino moiety is less common. The N-H bond can be deprotonated by a strong base, and the resulting anion could potentially be alkylated, though competitive reactions at the ring nitrogens or the oxygen atom are likely.

Electrophilic and Radical Reactions on the Aromatic Rings

The molecule contains two aromatic systems capable of undergoing electrophilic or radical reactions: the pyrimidine ring and the phenyl ring of the anilino substituent.

Electrophilic Substitution:

Anilino Phenyl Ring: The anilino group is a powerful activating group and is ortho, para-directing. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur primarily at the ortho and para positions of this phenyl ring.

Pyrimidine Ring: The pyrimidine ring is strongly deactivated towards electrophilic attack due to its electron-deficient nature. The presence of the activating anilino and methyl groups may not be sufficient to overcome this inherent lack of reactivity. Electrophilic attack on the ring itself is generally difficult and requires harsh conditions.

Radical Reactions: Information on radical reactions involving this specific compound is scarce. However, the methyl group at the C6 position could potentially be a site for radical reactions, such as benzylic-type halogenation under free-radical conditions (e.g., using N-bromosuccinimide). The aromatic rings could also participate in radical substitution reactions under specific, often high-energy, conditions.

Environmental Transformation Studies (e.g., Agrochemical Degradation Pathways)

Pyrimidin-4-one derivatives are relevant in the context of agrochemicals, often appearing as metabolites or degradation products of pesticides. For example, the related compound 2-(diethylamino)-6-methyl-4-pyrimidinol is a known metabolite of the organophosphate insecticide pirimiphos-methyl. sigmaaldrich.com This suggests that the 2-amino-6-methyl-pyrimidin-4-one core is a stable structure that can be formed through the environmental or metabolic breakdown of more complex parent compounds.

Potential environmental transformation pathways for this compound could include:

Hydrolysis: The anilino group could potentially be hydrolyzed under acidic or basic conditions, cleaving the C-N bond to yield 2-hydroxy-6-methyl-pyrimidin-4-one (6-methyluracil) and aniline (B41778).

Photodegradation: Exposure to sunlight could induce photochemical reactions, leading to oxidation, ring cleavage, or other transformations.

Microbial Degradation: Soil and water microorganisms may possess enzymes capable of metabolizing the compound, potentially through hydroxylation of the aromatic rings or oxidation of the methyl group.

These degradation pathways are important for assessing the environmental persistence and potential ecotoxicity of the compound and its related parent agrochemicals.

Structure Activity Relationship Sar Studies on 2 Anilino 6 Methyl 1h Pyrimidin 4 One Derivatives

Influence of Substituents on the Anilino Phenyl Ring on Molecular Recognition and Interaction Potential

The anilino phenyl ring of 2-anilinopyrimidine derivatives plays a crucial role in molecular recognition and binding to target proteins. The nature, position, and electronic properties of substituents on this ring can significantly modulate the compound's interaction potential.

The substitution pattern on the anilino phenyl ring has a profound impact on the biological activity of 2-anilinopyrimidine derivatives. Both the electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of the substituents are key determinants of potency and selectivity. longdom.org

For instance, in the context of antibacterial agents, hydrophobic substituents on the phenyl ring have been shown to enhance the activity of related compounds. longdom.org Halogen substitutions, such as fluoro, chloro, and bromo, have been found to be effective bacterial growth inhibitors. Specifically, a 4-fluoro substituent was observed to be slightly more potent than a 3-fluoro substituent, while chloro-substitution led to even higher activity. longdom.org The introduction of a trifluoromethyl (-CF3) group, a common bioisostere in medicinal chemistry, is known to improve both pharmacodynamic and pharmacokinetic properties. longdom.org Conversely, the presence of a carboxylic acid functional group has been shown to eliminate the antimicrobial activity of these compounds. longdom.org

In a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share the anilinopyrimidine core, solubilizing substituents on the 2-anilino ring were found to increase activity against the Wee1 kinase. nih.gov This highlights the importance of physicochemical properties, such as solubility, which are influenced by the substituents on the anilino ring.

A study on 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective COX-2 inhibitors revealed that a para-fluorophenyl substituent resulted in the most potent compound, exhibiting better inhibition and selectivity for COX-2 compared to other derivatives with different substitutions. ijper.org In contrast, an electron-donating methoxy (B1213986) group at the para position decreased the affinity for COX-2. ijper.org This suggests that electron-withdrawing groups at the para position of the anilino ring may be favorable for this particular target.

Table 1: Effect of Anilino Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Hydrophobic groups | - | Increased antibacterial activity | longdom.org |

| 4-Fluoro | para | Slightly more potent than 3-fluoro (antibacterial) | longdom.org |

| Chloro | - | Higher activity than fluoro derivatives (antibacterial) | longdom.org |

| Trifluoromethyl | - | Improved pharmacodynamic and pharmacokinetic properties | longdom.org |

| Carboxylic acid | - | Eliminated antibacterial activity | longdom.org |

| Solubilizing groups | - | Increased Wee1 kinase activity | nih.gov |

| para-Fluorophenyl | para | Most potent COX-2 inhibition and selectivity | ijper.org |

| para-Methoxy | para | Decreased affinity for COX-2 | ijper.org |

The N-H group of the anilino linker is a critical hydrogen bond donor, playing a pivotal role in the anchoring of the ligand to the hinge region of many protein kinases. This interaction is a common feature observed in the binding mode of numerous pyrimidine-based kinase inhibitors.

The hydrogen bonding capacity of an N-H group is influenced by the electronic environment. In general, N-H donors are considered weaker than O-H donors due to the lower electronegativity of nitrogen compared to oxygen. nih.gov However, within a series of related compounds, the strength of this hydrogen bond can be modulated. The presence of electron-withdrawing groups on the anilino ring can increase the acidity of the N-H proton, thereby enhancing its hydrogen bond donating ability.

Computational studies, such as molecular docking, have consistently shown the importance of this N-H group in forming hydrogen bonds with key amino acid residues in the active site of target proteins. researchgate.net For example, in the active site of the epidermal growth factor receptor (EGFR), the anilinopyrimidine scaffold often forms hydrogen bonds with backbone atoms of residues like methionine. researchgate.net The geometry and strength of this hydrogen bond are crucial for high-affinity binding.

Impact of Structural Modifications on the Pyrimidinone Ring on Interaction Profiles

Modifications to the pyrimidinone ring itself, including the substituents at various positions and the tautomeric form of the ring, can significantly alter the interaction profile of the molecule.

Structural modifications on the pyrimidine (B1678525) ring of osimertinib, an EGFR inhibitor, have been explored to generate novel derivatives with improved properties. nih.gov While this study focused on a more complex system, it underscores the principle that modifications to the pyrimidine core are a valid strategy for optimizing inhibitor characteristics.

The pyrimidinone ring can exist in different tautomeric forms, primarily the 4-keto (pyrimidin-4-one) and 4-enol (pyrimidin-4-ol) forms. The equilibrium between these tautomers can be influenced by the solvent environment and the electronic nature of substituents on the ring. nih.govresearchgate.net The predominant tautomer in solution will dictate the hydrogen bonding pattern and, consequently, the binding mode to a biological target.

The 4(3H)-pyrimidinone form is generally favored over the 4-hydroxypyrimidine (B43898) tautomer. nih.govresearchgate.net This preference is important because the keto form presents a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H at position 3), whereas the enol form presents a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ring nitrogen at position 3). This difference in hydrogen bonding capability can lead to distinct binding orientations and affinities.

For instance, the binding of pyrimidine analogues to transporters has been shown to depend on the positions of hydrogen bond donors and acceptors, which are determined by the tautomeric state. researchgate.net The planarity and aromaticity of the ring, which are also affected by tautomerism, play a central role in substrate binding. nih.govresearchgate.net Therefore, understanding the tautomeric preferences of 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives is crucial for accurately predicting their interactions with biological targets.

Computational Approaches in SAR: Docking Studies and QSAR Modeling (for related pyrimidine scaffolds)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools for elucidating the SAR of pyrimidine derivatives. nih.govbenthamdirect.comresearchgate.net

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. nih.govnih.govurfu.rubenthamscience.com These studies consistently highlight the key interactions, such as the hydrogen bond between the anilino N-H and the kinase hinge region, as well as other hydrophobic and electrostatic interactions. researchgate.net Docking can be used to rationalize the observed activities of a series of compounds and to guide the design of new derivatives with improved binding characteristics. For example, docking studies on pyrimidine-based EGFR inhibitors have been used to design new compounds with potentially better activity. benthamdirect.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of molecules and their biological activities. nih.govbenthamdirect.comresearchgate.net These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. Such models have been successfully applied to various pyrimidine scaffolds to guide the design of more potent inhibitors. nih.govbenthamdirect.comresearchgate.netmdpi.com For instance, a 3D-QSAR study on pyridine-substituted pyrimidines as Mer kinase inhibitors identified key amino acid residues and the nature of the interactions, providing insights for the development of novel inhibitors. nih.gov

Table 2: Summary of Computational Approaches in Pyrimidine SAR

| Computational Method | Application | Key Findings/Insights | References |

|---|

Design Principles for Modulating Molecular Interaction Affinities

The modulation of molecular interaction affinities for derivatives of this compound is a key aspect of medicinal chemistry, aimed at enhancing potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies reveal that the affinity of these compounds can be finely tuned by strategic modifications to the core scaffold, which includes the 2-anilino group, the pyrimidin-4-one ring, and the 6-methyl group. The design principles are primarily based on optimizing non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target protein. researchgate.netnih.gov

The 2-anilinopyrimidine scaffold itself is crucial for binding to many biological targets, particularly protein kinases. mdpi.com The nitrogen atoms of the pyrimidine ring and the anilino linker often act as key hydrogen bond donors and acceptors, anchoring the molecule in the binding site of the target protein. mdpi.com Modifications to this core structure are guided by the goal of maximizing these favorable interactions and introducing new ones.

Modifications of the 2-Anilino Ring

The anilino-phenyl ring offers a versatile platform for introducing substituents to explore and exploit specific pockets within a target's binding site. The nature and position of these substituents can significantly impact binding affinity.

Electron-Withdrawing and Donating Groups: The electronic properties of substituents on the anilino ring can influence the hydrogen-bonding capability of the anilino-NH group and introduce new interactions. Studies on related 2-anilinopyrimidine series have shown that electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, at the meta or para positions can enhance inhibitory activity against certain kinases like CDK2. researchgate.net This enhancement may be due to favorable interactions with specific amino acid residues in the active site.

Hydrophobic Substituents: Introducing small, hydrophobic groups can increase affinity by engaging with nonpolar pockets in the binding site. However, the size and shape of these groups are critical. Bulky substituents, particularly at the ortho position of the anilino ring, can lead to a significant reduction in activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. researchgate.net

Solubilizing Groups: The addition of polar or ionizable groups to the anilino ring can improve aqueous solubility, which is a critical property for drug candidates. In some cases, these groups can also form additional hydrogen bonds with the target, thereby increasing affinity. For example, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing substituents on the 2-anilino ring was found to increase activity against the Wee1 kinase. nih.gov

Table 1: Influence of Anilino Ring Substitution on Kinase Inhibitory Activity (Illustrative Data from Related Scaffolds)

| Compound ID | Scaffold | R-Group on Anilino Ring | Target Kinase | IC50 (nM) |

|---|---|---|---|---|

| 1a | 2-Anilinopyrimidine | H | Mer Kinase | 462 |

| 1b | 2-Anilinopyrimidine | 3-fluoro | Mer Kinase | 8.1 |

| 1c | 2-Anilinopyrimidine | 3-chloro | Mer Kinase | 9.6 |

| 2a | 2-Anilino-4-(thiazol-5-yl)pyrimidine | H | CDK2 | >10000 |

| 2b | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 3-chloro | CDK2 | 150 |

| 2c | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 2-chloro | CDK2 | 1600 |

Data synthesized from related compound series to illustrate design principles. researchgate.netmdpi.com

Modifications of the Pyrimidin-4-one Ring

The pyrimidin-4-one core is central to the molecule's interaction profile. Modifications at positions other than the 2-anilino and 6-methyl groups can drastically alter binding affinity and selectivity.

Substitution at C4 and C5: The positions C4 and C5 of the pyrimidine ring are common sites for modification. Introducing different groups at these positions can be used to probe the shape and electrostatic environment of the target's binding site. For instance, adding a phenyl group at C4 has been shown to play a role in determining potency and selectivity for CDK9. mdpi.com In another study, 5-alkyl substitutions on a related pyridopyrimidinone scaffold led to selectivity for Wee1 kinase, although it came at the cost of absolute potency. nih.gov

Bioisosteric Replacements: The pyrimidine ring can be part of a larger, fused heterocyclic system. For example, in thieno[2,3-d]pyrimidines, the fused thiophene (B33073) ring introduces new points of interaction. nih.gov Bioisosteric replacement of the pyrimidine core itself or parts of its substituent pattern (e.g., replacing a thiazole (B1198619) with a pyrazole) is a common strategy to modulate affinity and improve physicochemical properties. researchgate.net

Table 2: Effect of Pyrimidine Ring Modification on Biological Activity (Illustrative Data from Related Scaffolds)

| Compound ID | Core Scaffold | Substitution | Target/Activity | Result |

|---|---|---|---|---|

| 3a | Pyrido[2,3-d]pyrimidin-7(8H)-one | H at C5 | Wee1 Kinase | Less selective |

| 3b | Pyrido[2,3-d]pyrimidin-7(8H)-one | Alkyl at C5 | Wee1 Kinase | Generally Wee1 selective, but less potent |

| 4a | 2-Anilinopyrimidine | Phenyl at C4 | CDK9 Inhibition | Potent activity |

| 4b | 2-Anilinopyrimidine | 4-Chlorophenyl at C4 | CDK9 Inhibition | Most potent in series |

Data synthesized from related compound series to illustrate design principles. mdpi.comnih.gov

Research on Analogs and Derivatives of 2 Anilino 6 Methyl 1h Pyrimidin 4 One

Synthesis and Characterization of Substituted Anilino-pyrimidinone Analogs

The synthesis of substituted anilino-pyrimidinone analogs often involves multi-step reactions, starting with the creation of a pyrimidine (B1678525) ring, followed by the introduction of various aniline (B41778) derivatives. A common synthetic route involves the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with differently substituted anilines through aromatic nucleophilic substitution. rsc.org The use of microwave-assisted synthesis has been shown to be an efficient method for producing these derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating methods. rsc.org

The characterization of these newly synthesized compounds is crucial to confirm their molecular structures. A combination of spectroscopic techniques is typically employed for this purpose. These include:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR, to determine the arrangement of atoms within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. researchgate.net

In one study, a series of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives were synthesized using simple and efficient methods. researchgate.net 4-N-triazolyl derivatives were obtained from the corresponding 4-chloro derivatives, and O-substituted products were synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols. researchgate.net

Another area of investigation involves the synthesis of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives. nih.gov These compounds are designed as potential inhibitors of cyclin-dependent kinases (CDKs) and have been evaluated for their cytotoxic effects. nih.gov The synthesis of these molecules highlights the versatility of the 2-anilinopyrimidine scaffold in medicinal chemistry research.

The table below summarizes some examples of synthesized 2-anilino-pyrimidine derivatives and their reported characterization methods.

| Compound Type | Starting Materials | Key Reaction Type | Characterization Methods |

| 2-Anilinopyrimidines | 2-Chloro-4,6-dimethylpyrimidine, Substituted anilines | Aromatic Nucleophilic Substitution | IR, ¹H NMR, ¹³C NMR, MS |

| 2-Amino-6-methyl-pyrimidin-4-ol derivatives | 2-(Methylthio)-6-methyl-pyrimidin-4-ol, Amines | Nucleophilic Substitution | ¹H NMR, ¹³C NMR |

| 2-Anilino-4-(benzimidazol-1-yl)pyrimidines | 2-Anilinobenzimidazol derivatives | Multi-step synthesis | ¹H NMR, ¹³C NMR, MS |

Investigation of Fused Pyrimidinone Systems Incorporating the Anilino Moiety (e.g., Triazolopyrimidines, Pyrrolopyrimidines)

Fusing the pyrimidinone ring with other heterocyclic structures, such as triazole or pyrrole (B145914) rings, creates novel chemical entities with distinct properties. The incorporation of the anilino moiety into these fused systems has been an area of active research.

Triazolopyrimidines:

The synthesis of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines often involves the cyclization of a triazole ring with a pyrimidine precursor. One approach involves a three-step synthesis where dimethyl cyanodithioimidocarbonate is condensed with an appropriate amine, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a triazole derivative. This intermediate is then reacted with an enaminone to yield the final 2-substituted-7-(3′,4′,5′-trimethoxyphenyl)- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine. mdpi.com Modifications at the 2-position of the triazolopyrimidine scaffold, including the introduction of various anilino groups, have been explored to create a diverse library of compounds. mdpi.comnih.gov

In another study, a series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl) nih.govnih.govmdpi.comtriazolo[1,5-a]-pyrimidines were synthesized and their structures confirmed by IR, ¹H-NMR, MS, and elemental analysis. nih.gov The synthesis involved the reaction of 7-anilino-5-methyl-2-(3-chloroproyl)- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines with furan-2-ylmethanethiol, followed by the introduction of various substituted amines. nih.gov

Pyrrolopyrimidines:

The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through various synthetic routes. One method involves the ipso-imination of tricyclic pyrrolo[2,3-d]pyrimidinones via a carbonyl-amine condensation. mdpi.com This transformation has been shown to be a convenient and mild pathway for the formation of pyrrolo[2,3-d]pyrimidine-imines. mdpi.com Another approach involves a cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones, promoted by I₂/DMSO, to afford pyrrolo[2,3-d]pyrimidine derivatives in good yields. nih.gov

Researchers have also developed pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for non-small cell lung cancer cells with EGFR mutations. nih.gov These syntheses often utilize Buchwald-Hartwig C-N cross-coupling reactions to introduce the desired anilino substituents. nih.gov

The table below provides an overview of the synthesis of these fused systems.

| Fused System | Key Precursors | Synthetic Strategy |

| Triazolopyrimidines | 3-Amino-1,2,4-triazoles, β-dicarbonyl compounds | Cyclocondensation |

| Pyrrolopyrimidines | 6-Aminouracils, α,β-unsaturated ketones | Cascade annulation |

| Pyrrolopyrimidines | 4-Chloropyrrolo[2,3-d]pyrimidines, Anilines | Buchwald-Hartwig cross-coupling |

Comparative Computational Studies on Pyrimidine Derivatives

Computational chemistry plays a significant role in understanding the structural and electronic properties of pyrimidine derivatives, including those related to 2-anilino-6-methyl-1H-pyrimidin-4-one. Density Functional Theory (DFT) and molecular docking are two powerful tools used in these investigations.

Density Functional Theory (DFT) Studies:

DFT calculations are employed to investigate the electronic properties of molecules, such as their optimized geometry, electronic structure, and vibrational frequencies. ijcce.ac.irdergipark.org.tr These studies can provide insights into the reactivity and stability of different pyrimidine derivatives. For example, the electronic properties of commercially available pyrimidine derivatives and their adsorption on graphene oxide have been calculated using DFT. dergipark.org.tr Such studies help in understanding the interactions between these molecules and other materials. dergipark.org.tr

In another study, DFT was used to investigate the electronic structure, absorption spectra, and non-linear optical properties of pyridinyl and pyrimidinyl phosphonates. ijcce.ac.ir The calculated ¹H and ¹³C NMR chemical shifts showed good agreement with experimental data, validating the computational models. ijcce.ac.ir

Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.net This method is widely used in drug discovery to understand the interactions between a ligand (such as a pyrimidine derivative) and a biological target (like a protein). For instance, molecular docking has been used to study the binding of pyrimidine derivatives to the active sites of antibacterial and antimalarial proteins, revealing high binding affinities for some compounds. nih.gov

The table below summarizes the applications of these computational methods in the study of pyrimidine derivatives.

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Investigation of electronic properties, geometry optimization, vibrational analysis. | Prediction of molecular stability, reactivity, and spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities of ligands to biological targets. | Identification of potential drug candidates and understanding of drug-receptor interactions. |

Development of Hybrid Molecules Featuring the 2-Anilino Pyrimidinone Scaffold

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create new chemical entities with improved properties. The 2-anilino pyrimidinone scaffold has been utilized in the development of such hybrid molecules.

The synthesis of hybrid molecules can be achieved through either a convergent or a linear synthetic pathway. nih.gov For example, pyrimidine-quinolone hybrids have been designed and synthesized as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov These hybrids were synthesized in good yields through a microwave-assisted aromatic nucleophilic substitution reaction. nih.gov

Benzimidazole-pyrimidine hybrids are another class of compounds that have been extensively studied. mdpi.com These hybrids have shown a wide range of medicinal properties, and their synthesis often involves multi-step reactions to link the two heterocyclic rings. mdpi.com

The design of these hybrid molecules is often guided by computational modeling to predict their binding to biological targets. nih.gov The table below presents examples of hybrid molecules incorporating a pyrimidine scaffold.

| Hybrid Molecule Type | Scaffold Components | Synthetic Approach |

| Pyrimidine-Quinolone | Pyrimidine, Quinolone | Microwave-assisted nucleophilic substitution |

| Benzimidazole-Pyrimidine | Benzimidazole, Pyrimidine | Multi-step synthesis |

| Pyrimidine-Thiazole | Pyrimidine, Thiazole (B1198619) | Multi-step synthesis |

Applications of 2 Anilino 6 Methyl 1h Pyrimidin 4 One in Chemical Synthesis Research

Utility as a Versatile Building Block in Organic Synthesis

The chemical architecture of 2-anilino-6-methyl-1H-pyrimidin-4-one, characterized by the presence of an aniline (B41778) moiety, a pyrimidinone core, and a reactive methyl group, provides multiple avenues for synthetic transformations. This multifaceted reactivity allows chemists to employ it as a foundational element in the construction of more elaborate molecular frameworks. The pyrimidine (B1678525) scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, and the anilino and methyl substituents offer handles for further functionalization and diversification.

The presence of the amino group and the endocyclic nitrogen atoms in the pyrimidine ring allows for a variety of chemical modifications. These sites can participate in reactions such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, enabling the attachment of a wide range of substituents. This adaptability is crucial for the generation of chemical libraries and the exploration of structure-activity relationships in drug discovery programs.

Furthermore, the pyrimidinone ring can be a platform for the synthesis of fused heterocyclic systems. The inherent reactivity of the ring system, combined with the strategic placement of functional groups, facilitates cyclization reactions to form polycyclic structures with potential therapeutic applications.

Precursor for the Synthesis of Complex Heterocyclic Compounds

One of the most significant applications of this compound is its role as a precursor in the synthesis of complex, fused heterocyclic compounds. The strategic arrangement of its functional groups allows it to participate in a variety of cyclocondensation and multicomponent reactions, leading to the formation of novel ring systems.

For instance, the amino group and the adjacent endocyclic nitrogen atom can react with bifunctional reagents to construct fused five- or six-membered rings. This approach has been successfully employed in the synthesis of various fused pyrimidine derivatives, which are classes of compounds known for their diverse pharmacological activities.

A notable application of this precursor is in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. These bicyclic systems are of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids. The synthesis often involves the reaction of a substituted aminopyrimidine with a suitable cyclizing agent. For example, 6-amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-diones can react with aryl aldehydes and urea (B33335) in the presence of an acid catalyst to yield tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org This highlights the potential of amino-substituted pyrimidinones (B12756618), like the anilino derivative, to serve as key intermediates in the construction of such complex heterocyclic frameworks.

Moreover, the versatility of the pyrimidine scaffold extends to its use in multicomponent reactions for the synthesis of other fused systems like pyrano[2,3-d]pyrimidines. nih.gov These reactions, which involve the simultaneous combination of three or more reactants, offer an efficient and atom-economical route to complex molecules. The ability of pyrimidine derivatives to participate in such reactions underscores their importance as building blocks in modern organic synthesis. nih.gov

Below is a table summarizing the utility of this compound as a precursor in the synthesis of various fused heterocyclic systems, based on analogous reactions with related aminopyrimidine derivatives.

| Fused Heterocyclic System | General Synthetic Approach | Potential Reagents for this compound |

| Pyrimido[4,5-d]pyrimidines | Cyclocondensation of an aminopyrimidine with a 1,3-dielectrophile or a multicomponent reaction. | Aryl aldehydes, Urea/Thiourea, Formic acid |

| Pyrano[2,3-d]pyrimidines | Multicomponent reaction of a barbituric acid derivative, an aldehyde, and a C-H acid. | Aryl aldehydes, Malononitrile |

| Thieno[2,3-d]pyrimidines | Cyclocondensation of an aminopyrimidine with a sulfur-containing reagent. | α-Halo ketones, Carbon disulfide |

The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel heterocyclic compounds with valuable biological and material properties.

Emerging Research Directions and Future Perspectives for 2 Anilino 6 Methyl 1h Pyrimidin 4 One

Advanced Mechanistic Investigations of Novel Chemical Transformations

While the synthesis of pyrimidine (B1678525) derivatives is well-established, future research will likely focus on detailed mechanistic studies of novel chemical transformations involving the 2-anilino-6-methyl-1H-pyrimidin-4-one core. Understanding the intricate reaction pathways, transition states, and intermediates is crucial for optimizing reaction conditions, improving yields, and enabling the synthesis of more complex analogues.

Future investigations may employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling. For instance, studying the mechanism of C-H activation or late-stage functionalization on the pyrimidine or aniline (B41778) ring could open new avenues for creating diverse chemical libraries. Mechanistic clarity will allow chemists to rationally design reactions that are more efficient and selective, reducing the formation of unwanted byproducts. Research into the fungicidal mode of action of related anilinopyrimidines, which involves the inhibition of methionine biosynthesis, suggests that mechanistic studies could also elucidate the biochemical pathways affected by this compound, guiding the development of derivatives with enhanced biological activity. mdpi.comnih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

| Application Area | AI/ML Technique | Potential Outcome |

| Compound Design | Generative Models (e.g., GANs, VAEs) | Design of novel derivatives with optimized properties. |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity against specific targets. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic routes. |